2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol - 2021567-66-6

2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol

Catalog Number: EVT-1771520
CAS Number: 2021567-66-6
Molecular Formula: C8H16FNO
Molecular Weight: 161.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

  • Compound Description: GDC-0879 is a potent and selective B-Raf inhibitor [, , ] that has been investigated for its antitumor activity against A375 melanoma and Colo205 colon cancer xenografts [, , ]. It exhibited comparable in vitro potency in both cell lines [, , ]. Studies demonstrated that GDC-0879 inhibits tumor growth by suppressing the phosphorylation of MEK1, a downstream target of B-Raf [, , ].

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

  • Compound Description: LQFM032 is a novel compound [] that has displayed anxiolytic-like effects in preclinical studies using models such as the elevated plus maze and light-dark box tests []. Its anxiolytic action is believed to be mediated through the benzodiazepine and nicotinic pathways []. Interestingly, LQFM032 does not appear to impact mnemonic activity [].

1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethan-1-ol

  • Compound Description: This compound has been structurally characterized through X-ray crystallography [], but its biological activity remains unexplored.

1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one ((3R,4S)-9d)

  • Compound Description: This compound is identified as a potent analgesic [] in preclinical models, with its active metabolite, (3R,4S)-10a, exhibiting a proposed mechanism involving the activation of the μ opioid receptor (MOR) [].

2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogues

  • Compound Description: These compounds represent a group of glutaminase 1 inhibitors [] with potential applications in glioblastoma chemotherapy []. Structure-activity relationship studies, employing 2D and 3D QSAR models, have been utilized to optimize their anticancer efficacy [].

1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one Derivatives

  • Compound Description: These compounds were synthesized from 5-chloro-2-hydroxy-benzonitrile and screened for antibacterial and antifungal activity [].
  • Compound Description: [11C]CPPC is a radioligand for positron emission tomography (PET) imaging of the colony-stimulating factor 1 receptor (CSF1R) []. Psa374, its 4-fluoromethyl analog, exhibits higher affinity for CSF1R and serves as a potential candidate for PET imaging with fluorine-18 [].

2-(4-Hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol Hydrochloride (ERA-923)

  • Compound Description: ERA-923 is a selective estrogen receptor modulator (SERM) [] under clinical investigation for its anti-cancer properties []. It demonstrates potent inhibition of estrogen-stimulated growth in various cancer cell lines and xenograft models, including those resistant to tamoxifen []. Notably, ERA-923 lacks the uterotropic effects associated with some other SERMs like tamoxifen [].

1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)ethan-1-ol

  • Compound Description: This compound is a levorotatory substance [, ] exhibiting optical activity. Further preclinical research is warranted to determine its pharmacological potential [, ].

1-(1-Benzylpiperazin-2-yl)ethan-1-ols

  • Compound Description: These compounds, derived from the amino acid threonine [], represent a class of enantiomerically pure molecules []. Their synthesis serves as a model for preparing specific stereoisomers [].
  • Compound Description: A method for synthesizing this compound has been patented, which involves reacting 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol with an N-acyl piperidine derivative []. This suggests potential pharmaceutical applications, although specific biological activities are not detailed in the provided information.

24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5β-cholan-3α-ols

  • Compound Description: These compounds, synthesized from bile acids [], were tested for potential cancerostatic and antimicrobial activities in vitro, with some showing promising results [].

6-(4-Methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]-naphthalen-2-ol Hydrochloride (LY2066948)

  • Compound Description: LY2066948 is a novel selective estrogen receptor modulator (SERM) []. Its carbon-14 labeled isotopomer has been synthesized for potential use in pharmacokinetic and drug metabolism studies [].

(S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

  • Compound Description: This compound is a crystalline form with potential use in pharmaceutical compositions for treating cancer and proliferative diseases [].
  • Compound Description: These novel compounds were synthesized and tested for their leishmanicidal activity against Leishmania major []. While they showed good activity against amastigotes, their overall potency was less than their linear analogs [].

4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene (1)

  • Compound Description: This newly synthesized compound [] demonstrates fluorescence in the long wave region with a high quantum yield []. It has potential applications in fluorescent probes and materials.

2-Aminomethyl-5-(4-phenyl-5-mercapto-1,2,4-triazol-3-yl)methoxyindole Derivatives

  • Compound Description: These compounds were synthesized and screened for antimicrobial activity []. Their design was based on the known biological activities of indole and triazole derivatives [].

4-(4-Bromo-1-hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)-5,6-dihydropyrimidine-2(1H)-one

  • Compound Description: This compound, synthesized via a multi-step process [], displayed notable antimicrobial activity in screening tests [].

(R)-1-(2-(4-(2,4-Difluorophenoxy)piperidin-1-yl)-3-((tetrahydrofuran-3-yl)amino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethan-1-one (CVN424)

  • Compound Description: CVN424 acts as a highly potent and selective small-molecule inverse agonist for GPR6 []. It demonstrates promising therapeutic potential for improving motor function in Parkinson's disease, as supported by its efficacy in preclinical models [].
  • Compound Description: These compounds are anticonvulsant agents [] with structural similarities suggesting a shared mechanism of action []. They exemplify how subtle changes in heterocyclic ring systems can influence pharmacological activity [].

SR 16435 [1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one]

  • Compound Description: This compound is a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist []. Preclinical studies suggest that it produces analgesia with reduced rewarding properties and tolerance development compared to morphine [].
  • Compound Description: This series of compounds, featuring a 1,3,5-triazine core linked to hydroquinoline and either indoline or piperidine cycles, was synthesized and evaluated for biological activity []. Some exhibited moderate anticoagulant activity against coagulation factor Xa [].

(E)-N-(4-Bromo-2-fluorophenyl)-1-(4-((E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl) phenyl)ethan-1-imine (HSBAI)

  • Compound Description: HSBAI is a halogenated azo-Schiff base ligand used to form metal complexes []. The study focuses on characterizing the metal complexes and their potential applications.

2-((2-Arylquinolin-4-yl)oxy)ethan-1-ol Derivatives

  • Compound Description: These derivatives are synthesized through a novel NH4I-catalyzed radical-mediated tandem cyclization involving aromatic aldehydes, arylamines, and 1,4-Dioxane [].

2-((4-((E)-2-(6-((E)-2,4-Bis(methylsulfonyl)styryl)naphthalen-2-yl)vinyl)phenyl)(ethyl)amino)ethan-1-ol (ASDSN)

  • Compound Description: ASDSN is a novel donor–π–acceptor (D–π–A) conjugated halochromic compound [] that exhibits pH-responsive fluorescence, emitting yellow light in neutral conditions and blue light in its protonated form []. It has potential applications in white light emitting devices due to its white light emission at pH 3.0 and its satisfactory white light quantum yield (Φ) of 13% [].

1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol (1) and 4-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)morpholine (21)

  • Compound Description: Compounds 1 and 21 are potential positron emission tomography (PET) radiotracers for imaging 4R-tauopathies []. They show high binding affinity for 4R-tau in postmortem Alzheimer's disease (AD), progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD) brain tissue []. Both compounds demonstrate good brain penetration and rapid clearance from normal brain tissues in rats, making them promising candidates for further development as 4R-tau PET imaging agents [].
  • Compound Description: Four new nickel(II) complexes were synthesized using Schiff base ligands with flexible piperazinyl moieties []. The complexes were studied for their DNA and protein binding abilities and their potential as catecholase mimics []. The square planar complexes showed stronger binding affinities and higher catecholase activity than the octahedral complex [].

2-(4-Mercapto-6-(methylamino)-2-phenylpyrimidin-5-yl)ethan-1-ol

  • Compound Description: This compound is a highly reactive metabolite of the thienopyrimidine antitubercular prodrug TP053 []. It is believed to contribute to TP053's antimycobacterial effects, particularly against replicating Mycobacterium tuberculosis cells [].

2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)((methylamino)methyl)amino)ethan-1-ol

  • Compound Description: This novel compound is a designed anti-SARS-CoV2 protease inhibitor structurally similar to hydroxychloroquine []. Molecular docking studies revealed its potential to bind strongly to the SARS-CoV2 protease binding site, suggesting its potential as a therapeutic candidate for COVID-19 [].

5-Chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide (ORG27569)

  • Compound Description: ORG27569 functions as a positive allosteric modulator of the cannabinoid CB1 receptor, increasing agonist binding but acting as a functional antagonist [25, 33-36]. It is the first example of an allosteric ligand demonstrating biased signaling at CB1, inducing receptor internalization and ERK phosphorylation independent of Gi protein activation []. This atypical profile makes ORG27569 a valuable tool for investigating CB1 receptor pharmacology and potential therapeutic applications [25, 33-36].

(6aR,10aR)-3-(1-Adamantyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol (AM411)

  • Compound Description: AM411 is a long-acting CB1 agonist that induces tolerance to its own effects upon chronic administration in squirrel monkeys []. This tolerance development may reflect differences in pharmacological efficacy compared to other CB1 agonists [].

1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl]ethan-1-ol (Yan 7874)

  • Compound Description: Despite being marketed as an orexin receptor agonist, Yan 7874 exhibits weak partial agonist activity at both OX1 and OX2 receptors []. Importantly, it displays significant off-target effects, causing cytotoxicity and necrotic cell death at micromolar concentrations []. These findings highlight the need for caution when utilizing Yan 7874 in research and emphasize its limitations as a pharmacological tool [].

1-(Quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol Derivatives

  • Compound Description: This series of compounds was explored for their anticancer activity [], leading to the identification of 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303) as a potent antiproliferative agent []. PVHD303 disrupts microtubule formation and inhibits tumor growth in vivo [].

(E,E)-1-(Piperidin-1-yl)dodeca-2,4-dien-1-one

  • Compound Description: This compound is a known female sex pheromone for several insect species []. It elicits a strong electrophysiological response in Riptortus pedestris, highlighting its potential for pest control applications [].

(R)-iso-Moramide Ethereal Analog [2-[(2R)-2-(morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one]

  • Compound Description: This novel analog of (R)-iso-moramide is a potent synthetic opiate designed for enhanced affinity and selectivity towards opioid receptors []. Docking studies predict strong interactions with µ-OR, δ-OR, and κ-OR []. It represents a promising lead for developing safer and more effective analgesics [].
  • Compound Description: These peptides incorporate photoremovable groups, enabling light-activated control of neuronal cell adhesion and differentiation []. This technology holds potential for directing neuronal growth in regenerative medicine, enabling precise spatiotemporal control over cell behavior [].

Properties

CAS Number

2021567-66-6

Product Name

2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]ethanol

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

InChI

InChI=1S/C8H16FNO/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-7H2

InChI Key

NYRUBRALQWIWKG-UHFFFAOYSA-N

SMILES

C1CN(CCC1CF)CCO

Canonical SMILES

C1CN(CCC1CF)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.